molecular formula C10H11NO5 B8288210 Carbonic acid, propyl 4-nitrophenyl ester

Carbonic acid, propyl 4-nitrophenyl ester

Cat. No. B8288210
M. Wt: 225.20 g/mol
InChI Key: XQYQGALUIGBFAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic acid, propyl 4-nitrophenyl ester is a useful research compound. Its molecular formula is C10H11NO5 and its molecular weight is 225.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbonic acid, propyl 4-nitrophenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonic acid, propyl 4-nitrophenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Carbonic acid, propyl 4-nitrophenyl ester

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

(4-nitrophenyl) propyl carbonate

InChI

InChI=1S/C10H11NO5/c1-2-7-15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-6H,2,7H2,1H3

InChI Key

XQYQGALUIGBFAM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a solution of 0.75 g of propanol and 1.90 mL of triethylamine in 10 mL of tetrahydrofuran, a solution of 2.50 g of 4-nitrophenyl chloroformate in 15 mL of tetrahydrofuran was dropped under cooling on ice. After stirring at room temperature for 20 min, ethyl acetate and water were added to the reaction mixture. The organic layer was separated, washed with water and a saturated sodium chloride aqueous solution successively, dried over anhydrous magnesium sulfate, followed by solvent removal by evaporation under reduced pressure. To the residue, hexane was added, and insoluble matters were removed by filtration. After removing the solvent by evaporation under reduced pressure, 2.59 g of 4-nitrophenyl propyl carbonate was obtained as a light yellow oily matter.
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0.75 g
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1.9 mL
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2.5 g
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10 mL
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of propyl chloroformate (613 mg) in THF (3 ml) was added to a solution of 4-nitrophenol (693 mg) and triethylamine (0.836 ml) in THF (10 ml) at 0° C. After stirred at room temperature for 30 minutes, water was added, and the mixture was extracted with ethyl acetate. The organic layer was washed with a 10% aqueous sodium carbonate solution, an aqueous saturated sodium bicarbonate solution and an aqueous saturated sodium chloride solution, dried, and concentrated to obtain the title compound (1.11 g) as a pale yellow solid.
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613 mg
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693 mg
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0.836 mL
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3 mL
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10 mL
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